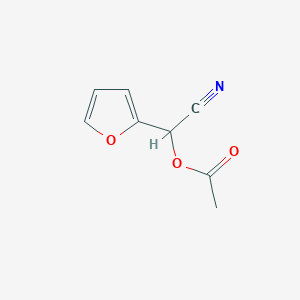

Acetic Acid Cyano-Furan-2-Yl-Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Acetic Acid Cyano-Furan-2-Yl-Methyl Ester” is a chemical compound with diverse applications. It is a versatile material extensively used in scientific research. Its unique properties make it indispensable in various fields, ranging from pharmaceuticals to organic synthesis .

Synthesis Analysis

The synthesis of “Acetic Acid Cyano-Furan-2-Yl-Methyl Ester” can be achieved through the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular structure of “Acetic Acid Cyano-Furan-2-Yl-Methyl Ester” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 99.0880 .Chemical Reactions Analysis

The chemical reactions of “Acetic Acid Cyano-Furan-2-Yl-Methyl Ester” involve the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass . These reactions are applicable to FPCs and a variety of methods for the synthesis of chiral furans .Wissenschaftliche Forschungsanwendungen

Synthesis of Acyl Furans

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

The synthesis of acyl furans, specifically 2-acetyl furan (AF), is achieved through the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a ZrO2 catalyst . AF is considered a valuable food additive and a pharmaceutical intermediate for the synthesis of antibiotics .

Methods of Application or Experimental Procedures

The continuous-flow, gas-phase synthesis of 2-acetyl furan (AF) is achieved by means of the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst . The optimization of the molar ratio between reactants at 350 °C allowed to achieve 87% AF selectivity at 90% 2-MF conversion .

Results or Outcomes

The process achieved 87% AF selectivity at 90% 2-MF conversion, with a space–time yield of 0.152 h −1 . The E-factor of the process is several times lower compared to traditional routes performed in the liquid phase and under batch conditions .

Antibacterial Activity of Furan Derivatives

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .

Methods of Application or Experimental Procedures

The synthesis of furan derivatives involves various methods and structural reactions . For example, three furan derivatives were synthesized using the Suzuki–Miyaura cross-coupling reaction .

Results or Outcomes

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have shown anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties .

Suzuki–Miyaura Coupling

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds, including furan derivatives .

Methods of Application or Experimental Procedures

The SM coupling reaction involves the use of organoboron reagents and a palladium (II) complex . The reaction conditions are mild and functional group tolerant, making it suitable for a wide range of applications .

Results or Outcomes

The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Synthesis of Novel 3-(2-furyl)acrylic Acids

Specific Scientific Field

This application falls under the field of Sustainable Chemistry .

Summary of the Application

The synthesis of novel 3-(2-furyl)acrylic acids involves the partial hydrogenation of the olefin group in the resulting acrylic acid esters .

Methods of Application or Experimental Procedures

The olefin group in the resulting acrylic acid esters was partially hydrogenated into saturated esters over the commercially available 5%Pd/C catalyst .

Results or Outcomes

The synthesis resulted in a range of novel 3-(2-furyl)acrylic acids .

Zukünftige Richtungen

The future directions of “Acetic Acid Cyano-Furan-2-Yl-Methyl Ester” involve the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of this change is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Eigenschaften

IUPAC Name |

[cyano(furan-2-yl)methyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6(10)12-8(5-9)7-3-2-4-11-7/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGSYJJOFDQNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C#N)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic Acid Cyano-Furan-2-Yl-Methyl Ester | |

CAS RN |

118317-17-2 |

Source

|

| Record name | ALPHA-CYANOFURFURYL ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)